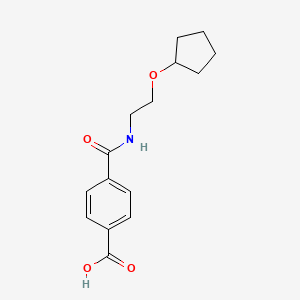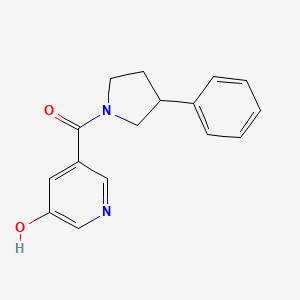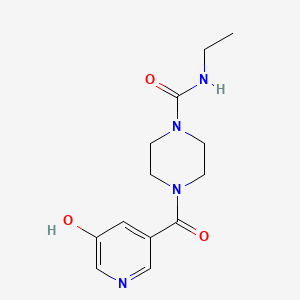![molecular formula C10H16N2O2S B7577401 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid](/img/structure/B7577401.png)
2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid, also known as MTAA, is a chemical compound that has been studied for its potential use in scientific research. MTAA is a derivative of the amino acid valine and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid involves its inhibition of valyl-tRNA synthetase. Valyl-tRNA synthetase is responsible for attaching the amino acid valine to its corresponding tRNA molecule, which is necessary for the synthesis of proteins. By inhibiting this enzyme, 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid prevents the synthesis of proteins, which can have anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid has been shown to have other biochemical and physiological effects. 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid has been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid has also been shown to have anti-inflammatory effects, as it inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
実験室実験の利点と制限
One advantage of using 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid in lab experiments is its specificity for valyl-tRNA synthetase. This specificity allows for targeted inhibition of protein synthesis, which can be useful in studying the role of specific proteins in cellular processes. However, one limitation of using 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid in lab experiments is its potential toxicity. 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid. One area of research could focus on developing more potent derivatives of 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid that have increased specificity for valyl-tRNA synthetase. Another area of research could focus on studying the effects of 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid on other enzymes and cellular processes. Additionally, research could focus on developing ways to mitigate the potential toxicity of 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid, which could expand its use in lab experiments.
合成法
2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis of 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid begins with the reaction of 2-methylbutyraldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with methyl iodide to form the methylated thiosemicarbazone, which is then reacted with 4-methyl-1,3-thiazole-5-carboxaldehyde to form the final product, 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid.
科学的研究の応用
2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid has been studied for its potential use in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid has been shown to inhibit the activity of the enzyme valyl-tRNA synthetase, which is involved in the synthesis of proteins. This inhibition of valyl-tRNA synthetase has been shown to have anti-cancer effects, as cancer cells require high levels of protein synthesis to grow and proliferate.
特性
IUPAC Name |
2-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-4-8(10(13)14)12(3)5-9-7(2)11-6-15-9/h6,8H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHYXSHZSIYUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)CC1=C(N=CS1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine](/img/structure/B7577345.png)
![2-[2-(2-Ethylimidazol-1-yl)ethyl]pyridine](/img/structure/B7577353.png)
![Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7577359.png)

![[1-Amino-2-(diethylsulfamoylamino)ethyl]cyclopropane](/img/structure/B7577376.png)
![4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one](/img/structure/B7577383.png)

![Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate](/img/structure/B7577386.png)
![3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7577409.png)
![4-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577414.png)
![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)
